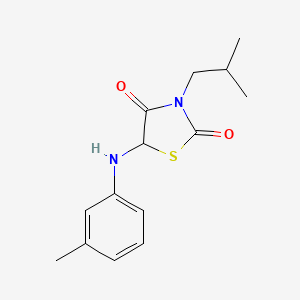

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPMYWCLLMGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isobutylamine with m-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors to enhance yield and purity. The use of green chemistry approaches, such as employing deep eutectic solvents as both solvents and catalysts, has also been explored to improve the environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or m-tolyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reaction temperature: 50-100°C.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The TZD core allows extensive derivatization at positions 3 and 5, leading to diverse pharmacological profiles. Below is a comparative analysis of key analogues:

Key Observations

Position 3 Substituents: Isobutyl vs. Alkylamino Groups: The isobutyl group in the target compound may improve metabolic stability compared to smaller alkyl chains (e.g., methyl in T1) or polar groups (e.g., diethylaminoethyl in Holota’s compounds). However, bulky substituents could reduce binding affinity to compact active sites (e.g., GSK-3β) . Comparison with 3-Benzyl Derivatives: 3-Benzyl-TZDs (e.g., compound 8 in ) show reduced mitochondrial inhibition compared to 5-benzylidene analogues, suggesting position 3 modifications may modulate off-target effects .

Position 5 Substituents: m-Tolylamino vs. Benzylidene: The m-tolylamino group introduces a secondary amine, enabling hydrogen bonding, whereas benzylidene derivatives (e.g., T1, 7e) rely on π-π stacking and hydrophobic interactions. This distinction may influence target selectivity (e.g., kinase vs. phosphatase inhibition) . Aromatic vs. Aliphatic Groups: 5-Benzylidene derivatives (e.g., 5-(4-chlorobenzylidene)TZD) exhibit stronger enzyme inhibition than aliphatic-substituted TZDs, highlighting the importance of aromaticity in target engagement .

Biological Activity Trends: Antidiabetic Potential: TZDs with polar substituents at position 3 (e.g., α-amino methyl in Jiwane’s compounds) show hypoglycemic activity, suggesting the isobutyl group in the target compound may require optimization for antidiabetic efficacy . Anticancer Activity: Holota’s 3-(2-diisopropylaminoethyl)TZD derivatives demonstrate the role of basic amino groups in enhancing anticancer activity, a feature absent in the isobutyl-substituted target compound .

Biological Activity

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H18N2O2S

- Molecular Weight : 278.37 g/mol

- IUPAC Name : 5-(4-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione

- Purity : ≥95% .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), making it a potential candidate for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, suggesting its utility in treating infections .

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 8.09 ± 0.58 | |

| Antioxidant Activity | Not specified | |

| Antimicrobial Activity | Varies by pathogen |

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of various thiazolidinedione derivatives, including this compound. Results indicated that this compound significantly reduced AChE activity in vitro, suggesting potential for Alzheimer's treatment . -

Antimicrobial Efficacy :

In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Molecular Docking Studies : In silico studies suggest that the compound binds effectively to target proteins involved in disease pathways, enhancing its therapeutic potential .

- ADME Properties : The compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further drug development .

Q & A

Q. What are the primary biological activities associated with thiazolidine-2,4-dione derivatives, and how do they relate to 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione?

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. These activities stem from the core pharmacophore, which allows interaction with biological targets like aldose reductase and peroxisome proliferator-activated receptors (PPARs). For this compound, modifications to the isobutyl and m-tolylamino substituents may influence target specificity and potency .

Q. What synthetic methods are commonly used to prepare thiazolidine-2,4-dione derivatives?

Key methods include:

- Knoevenagel condensation : Reacting thiazolidine-2,4-dione with aromatic aldehydes in ethanol or acetic acid under reflux, often catalyzed by piperidine or sodium acetate .

- Alkylation : Introducing substituents via nucleophilic substitution, e.g., using alkyl halides in polar aprotic solvents like DMF with potassium carbonate as a base .

- Schiff base formation : Condensing amino groups with carbonyl-containing reagents to form imine linkages .

Q. What analytical techniques are essential for characterizing thiazolidine-2,4-dione derivatives?

Standard characterization includes:

- Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group identification (e.g., C=O at ~1700–1750 cm⁻¹), and LC-MS for molecular weight confirmation .

- Chromatography : TLC and HPLC to assess purity and reaction progress .

- Elemental analysis : To verify empirical formulas .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .

- Catalyst screening : Piperidine or sodium acetate improves yield in Knoevenagel condensations .

- Temperature control : Reflux conditions (70–100°C) are critical for achieving complete conversion while avoiding side reactions .

Q. How should researchers address contradictions in biological activity data across structurally similar thiazolidine-2,4-dione derivatives?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., nitro) may enhance antimicrobial activity but reduce solubility .

- Steric hindrance from bulky substituents (e.g., isobutyl) can alter binding affinity to enzyme active sites . Systematic SAR studies using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) are recommended .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in thiazolidine-2,4-dione hybrids?

- Substituent variation : Synthesize analogs with modified arylidene or alkyl groups to assess their impact on bioactivity .

- Computational modeling : Use docking studies to predict interactions with targets like aldose reductase or PPAR-γ .

- Bioisosteric replacement : Replace sulfur in the thiazolidine ring with oxygen or nitrogen to evaluate stability and activity .

Q. What methodologies are recommended for evaluating the toxicity and safety profile of this compound?

- In vitro assays : Use cell viability tests (e.g., MTT assay) on normal cell lines (e.g., HEK-293) to assess cytotoxicity .

- In silico toxicity prediction : Apply tools like ProTox-II to predict hepatotoxicity, mutagenicity, and carcinogenicity .

- Handling protocols : Follow OSHA guidelines for personal protective equipment (PPE) and ventilation to minimize exposure risks .

Q. How can mechanistic studies be designed to investigate the enzyme inhibition potential of this compound?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like aldose reductase or α-glucosidase using spectrophotometric methods .

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- X-ray crystallography : Resolve co-crystal structures to visualize binding interactions at atomic resolution .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for reactions involving moisture-sensitive reagents (e.g., 2-chloro-methyl-1,3-benzothiazole) .

- Data validation : Cross-reference spectral data with published analogs (e.g., 5-benzylidene derivatives) to confirm structural integrity .

- Safety compliance : Adhere to GHS guidelines for storage (e.g., inert atmosphere, –20°C) and disposal of halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.